molecular formula C21H19N3O2S B13889154 Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate

Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate

Cat. No.: B13889154
M. Wt: 377.5 g/mol
InChI Key: IDJYADNSUKIASZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reaction mixture under reflux with continuous stirring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Cyclization: The compound can be cyclized to form different thienopyrimidine derivatives under specific conditions.

Scientific Research Applications

Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate

InChI

InChI=1S/C21H19N3O2S/c1-3-26-21(25)15-5-4-13(2)14(10-15)6-7-16-11-27-19-18(16)22-12-23-20(19)24-17-8-9-17/h4-5,10-12,17H,3,8-9H2,1-2H3,(H,22,23,24)

InChI Key

IDJYADNSUKIASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3NC4CC4

Origin of Product

United States

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